2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide
Description
2-{4-[(2-Chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-chlorophenylmethanesulfonamido group attached to a para-substituted phenyl ring and an N-(2-methoxyethyl)acetamide moiety. The compound's structure combines a sulfonamide group, known for its role in enhancing biological activity and binding affinity, with a methoxyethyl side chain that may improve solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C18H21ClN2O4S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-11-10-20-18(22)12-14-6-8-16(9-7-14)21-26(23,24)13-15-4-2-3-5-17(15)19/h2-9,21H,10-13H2,1H3,(H,20,22) |
InChI Key |
MOYOYZXJTATLJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of (2-Chlorophenyl)Methanesulfonyl Chloride
The sulfonamide group is introduced via reaction of a sulfonyl chloride with a primary amine. (2-Chlorophenyl)methanesulfonyl chloride is synthesized by chlorosulfonation of 2-chlorotoluene, followed by oxidation and chlorination:
$$
\text{2-Chlorotoluene} \xrightarrow[\text{H}2\text{SO}4]{\text{ClSO}3\text{H}} \text{(2-Chlorophenyl)methanesulfonic acid} \xrightarrow{\text{PCl}5} \text{(2-Chlorophenyl)methanesulfonyl chloride}
$$
Key Reaction Conditions :
Coupling with 4-Aminophenylacetic Acid
The sulfonyl chloride reacts with 4-aminophenylacetic acid to form the sulfonamide intermediate. This step employs a base (e.g., pyridine) to scavenge HCl and drive the reaction:
$$
\text{4-Aminophenylacetic acid} + \text{(2-Chlorophenyl)methanesulfonyl chloride} \xrightarrow[\text{pyridine}]{\text{DCM}} \text{4-[(2-Chlorophenyl)methanesulfonamido]phenylacetic acid}
$$
Optimization Insights :
- Dichloromethane (DCM) as solvent ensures solubility of both reactants.
- Yields >80% achieved with stoichiometric pyridine and slow addition of sulfonyl chloride.
Acetamide Formation via Carbodiimide-Mediated Coupling
Activation of the Carboxylic Acid
The phenylacetic acid intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an O-acylisourea intermediate, facilitating nucleophilic attack by 2-methoxyethylamine:
$$
\text{4-[(2-Chlorophenyl)methanesulfonamido]phenylacetic acid} \xrightarrow[\text{DCC, HOBt}]{\text{DMF}} \text{Activated intermediate}
$$
Amine Coupling
The activated acid reacts with 2-methoxyethylamine to yield the target acetamide:
$$
\text{Activated intermediate} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \rightarrow \text{2-{4-[(2-Chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide}
$$
Critical Parameters :
- Solvent : Dimethylformamide (DMF) enhances reagent solubility.
- Catalyst : Hydroxybenzotriazole (HOBt) suppresses racemization and improves yields.
- Yield : 65–75% after purification via recrystallization from ethyl acetate/hexanes.
Alternative Pathway: Sequential Functionalization
Early-Stage Introduction of the Methoxyethyl Group
An alternative route involves first synthesizing N-(2-methoxyethyl)acetamide, followed by sulfonamide formation:
Acetylation of 2-Methoxyethylamine :
$$
\text{CH}3\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \xrightarrow[\text{Et}3\text{N}]{\text{THF}} \text{N-(2-Methoxyethyl)acetamide}
$$Sulfonamide Coupling :
The pre-formed acetamide is coupled with 4-amino-N-(2-chlorophenyl)methanesulfonamide via Ullmann or Buchwald-Hartwig amination, though this approach suffers from lower yields due to steric hindrance.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Carbodiimide) | Route 2 (Early Acetamide) |
|---|---|---|
| Overall Yield | 70–75% | 45–50% |
| Purity (HPLC) | >98% | 90–92% |
| Key Advantage | High regioselectivity | Fewer protection steps |
| Limitation | Cost of coupling reagents | Low yield in amination step |
Route 1 is industrially preferred due to higher efficiency and scalability.
Process Optimization and Troubleshooting
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated phenyl derivatives.
Scientific Research Applications
2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide has a wide range of applications
Biological Activity
The compound 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide is a novel chemical entity with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications based on available research findings.
Chemical Structure and Properties
The structure of the compound includes:
- A chlorophenyl group, which enhances lipophilicity and facilitates binding to hydrophobic pockets in proteins.
- A methanesulfonamide moiety that can form hydrogen bonds with target proteins, potentially influencing enzyme activity.
- An acetamide group that may contribute to the overall stability and solubility of the compound.
The biological activity of 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways. For instance, studies indicate that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways .
- Protein-Ligand Interactions : The presence of hydrogen bond donors and acceptors in its structure allows for effective interactions with protein active sites, potentially modulating receptor functions.
- Anticancer Activity : Preliminary data suggest that compounds with similar structural features exhibit anticancer properties by inhibiting tubulin polymerization, thereby disrupting cell division processes in cancer cells .
Biological Assays and Efficacy
Research has demonstrated the compound's efficacy through various in vitro and in vivo assays:
- Inhibition Assays : Compounds structurally related to 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide have been evaluated for their ability to inhibit COX enzymes, with some showing IC50 values in the low micromolar range, indicating potent anti-inflammatory activity .
- Cytotoxicity Studies : In studies involving cancer cell lines, related compounds have demonstrated significant antiproliferative effects, suggesting that this compound may also possess similar properties. The mechanism typically involves inducing apoptosis or cell cycle arrest .
Case Studies
Several case studies have highlighted the potential applications of compounds similar to 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide:
- Anti-inflammatory Applications : A study on indomethacin analogues showed that modifications led to enhanced COX-2 inhibition without ulcerogenic side effects, suggesting a favorable safety profile for similar sulfonamide derivatives .
- Anticancer Research : Investigations into methoxybenzoyl-thiazole derivatives revealed that structural modifications could significantly enhance anticancer activity against melanoma and prostate cancer cells, indicating a promising avenue for further exploration of related compounds .
Comparative Analysis
To understand the uniqueness of 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide compared to other compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Chloro-N-acetylaniline | Lacks sulfonamide | Moderate anti-inflammatory | 5.0 |
| Indomethacin Analogue | Contains COX inhibitors | Strong anti-inflammatory | 0.34 |
| 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide | Unique sulfonamide-acetamide combination | Potential anticancer & anti-inflammatory | TBD |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations:
Sulfonamide vs. Sulfonyl Groups: The target compound features a methanesulfonamido group (–SO₂NH–), whereas analogues like the compound in use a sulfonyl group (–SO₂–).
Chlorophenyl Substituents : The 2-chlorophenyl group in the target compound is distinct from the 3-chlorophenyl () and 4-chloro-2-nitrophenyl () substituents. The position of the chlorine atom influences electronic effects and steric interactions, which may alter metabolic stability or receptor affinity.
Methoxyethyl Side Chain: The N-(2-methoxyethyl) group in the target compound contrasts with morpholino () or dichlorophenyl () side chains. The methoxyethyl chain likely enhances water solubility compared to bulkier or aromatic substituents .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points: Compounds with rigid aromatic systems (e.g., 5j in ) exhibit higher melting points (~200°C) due to stronger intermolecular interactions, while flexible side chains (e.g., morpholino in ) reduce melting points .
- Solubility: The methoxyethyl group in the target compound may improve solubility in polar solvents compared to morpholino or nitro-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
